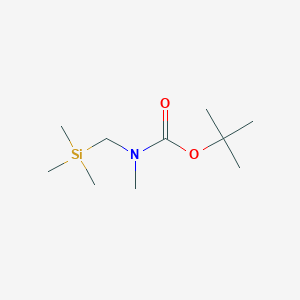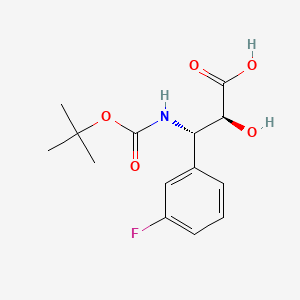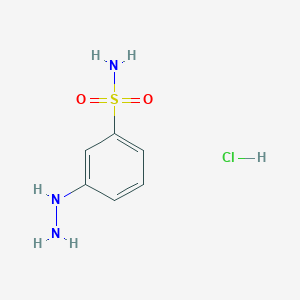
tert-Butyl methyl((trimethylsilyl)methyl)carbamate
Vue d'ensemble
Description
tert-Butyl methyl((trimethylsilyl)methyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in the protection of amino groups during peptide synthesis and other organic reactions.
Méthodes De Préparation
The synthesis of tert-Butyl methyl((trimethylsilyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a trimethylsilylating reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Analyse Des Réactions Chimiques
tert-Butyl methyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols.
Deprotection: The tert-butyl and trimethylsilyl groups can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid
Applications De Recherche Scientifique
tert-Butyl methyl((trimethylsilyl)methyl)carbamate is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a protecting group for amino groups in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drug candidates and in the modification of biomolecules for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl methyl((trimethylsilyl)methyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents unwanted reactions at the amino group during synthetic processes. The tert-butyl and trimethylsilyl groups provide steric hindrance, enhancing the stability of the protected amino group. The deprotection process involves the cleavage of the carbamate linkage under acidic conditions, releasing the free amino group .
Comparaison Avec Des Composés Similaires
tert-Butyl methyl((trimethylsilyl)methyl)carbamate is unique due to its dual protection strategy, combining both tert-butyl and trimethylsilyl groups. Similar compounds include:
tert-Butyl carbamate: Used for the protection of amino groups but lacks the additional trimethylsilyl group.
Carboxybenzyl (CBz) carbamate: Another protecting group for amino groups, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed under basic conditions
This compound’s dual protection strategy offers enhanced stability and selectivity, making it a valuable tool in synthetic organic chemistry.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(trimethylsilylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2Si/c1-10(2,3)13-9(12)11(4)8-14(5,6)7/h8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBZLRSQJFZTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558279 | |
| Record name | tert-Butyl methyl[(trimethylsilyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-70-2 | |
| Record name | tert-Butyl methyl[(trimethylsilyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B3046283.png)








